molecular formula C24H23FN2O3S B6566029 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide CAS No. 946382-20-3

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide

Cat. No.: B6566029
CAS No.: 946382-20-3
M. Wt: 438.5 g/mol
InChI Key: DMAPTNILGQQJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 6-position with a 3,4-dimethylbenzamide moiety.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O3S/c1-16-5-6-19(14-17(16)2)24(28)26-21-9-12-23-18(15-21)4-3-13-27(23)31(29,30)22-10-7-20(25)8-11-22/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAPTNILGQQJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

  • Reduction: Reduction reactions can be used to convert quinoline derivatives to tetrahydroquinoline.

  • Substitution: The fluorobenzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinoline derivatives.

  • Reduction: Tetrahydroquinoline derivatives.

  • Substitution: Substituted fluorobenzenesulfonyl compounds.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic applications.

  • Medicine: It may have applications in drug discovery and development.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group can interact with enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several derivatives reported in the literature. Below is a systematic comparison:

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Compound Name Key Substituents Biological Activity/Notes Reference
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide (Target) 4-Fluorobenzenesulfonyl, 3,4-dimethylbenzamide No direct data; inferred NOS inhibition based on analogs
3-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide 4-Fluorobenzenesulfonyl, 3-chlorobenzamide Structural analog with halogen substitution; no explicit bioactivity reported
Compound 68 (N-(1-(1-Methylpiperidin-4-yl)-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide) 1-Methylpiperidin-4-yl, thiophene-2-carboximidamide Tested for NOS inhibition (iNOS, eNOS, nNOS); IC₅₀ values not provided
Compound 28 (Thiophene-2-carboximidamide dihydrochloride) Piperidin-1-yl-ethyl, thiophene-2-carboximidamide Synthesized via HCl salt formation; 72.6% yield; HPLC purity >95%
Compound 14k (Opioid receptor agonist) Naphthalen-1-ylmethyl, 4-hydroxy-2,6-dimethylphenylpropanamide Mixed-efficacy µ-opioid receptor agonist; antitumor potential in colorectal cancer

Key Observations:

Substituent Diversity: The target compound uniquely combines a 3,4-dimethylbenzamide group with a 4-fluorobenzenesulfonyl moiety. In contrast, analogs like Compound 68 and 28 feature thiophene-carboximidamide groups, which may enhance binding to NOS isoforms . Halogenated variants (e.g., 3-chlorobenzamide in ) suggest that electronic effects of substituents influence solubility and target engagement.

Biological Activity: While the target compound lacks direct bioactivity data, Compound 68 and analogs were evaluated for NOS inhibition, a common therapeutic target for inflammatory diseases .

Table 2: Functional Comparison of Sulfonyl-Containing Derivatives

Compound Class Core Structure Functional Group Variations Biological Relevance
Target Compound Tetrahydroquinoline 4-Fluorobenzenesulfonyl, 3,4-dimethyl Potential enzyme inhibition
Triazole-thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl Antifungal/antimicrobial activity
Hydrazinecarbothioamides [4–6] Benzamide-hydrazine C=S, NH groups Precursors for triazole synthesis
  • Sulfonyl Group Impact : The 4-fluorobenzenesulfonyl group in the target compound enhances electrophilicity and may improve binding to enzyme active sites, as seen in triazole-thione derivatives (e.g., Compounds 7–9 ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.